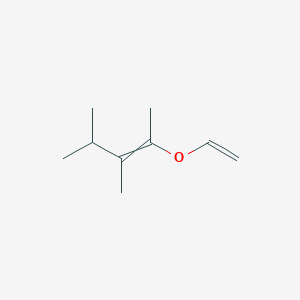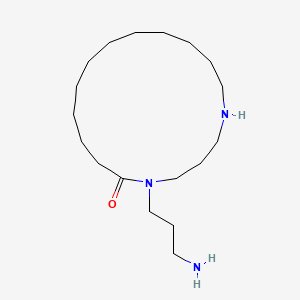
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is a chemical compound that belongs to the class of diazacycloheptadecanes This compound is characterized by the presence of an aminopropyl group attached to a diazacycloheptadecanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one typically involves the reaction of a diazacycloheptadecanone precursor with an aminopropyl reagent. The reaction conditions often include the use of solvents such as acetone or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating cellular functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to various biological molecules, influencing their activity and function. This binding can modulate cellular processes and pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine: Another related compound with applications in chemical synthesis.
Uniqueness
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is unique due to its specific diazacycloheptadecanone ring structure combined with the aminopropyl group
Propriétés
Numéro CAS |
64414-57-9 |
|---|---|
Formule moléculaire |
C18H37N3O |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
5-(3-aminopropyl)-1,5-diazacycloheptadecan-6-one |
InChI |
InChI=1S/C18H37N3O/c19-13-10-16-21-17-11-15-20-14-9-7-5-3-1-2-4-6-8-12-18(21)22/h20H,1-17,19H2 |
Clé InChI |
ACSMIKYIDAVBDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)N(CCCNCCCCC1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
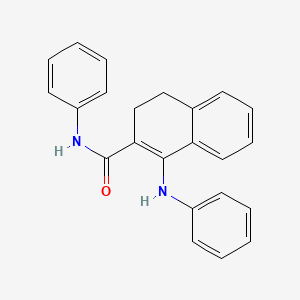

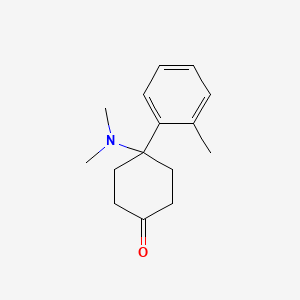

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

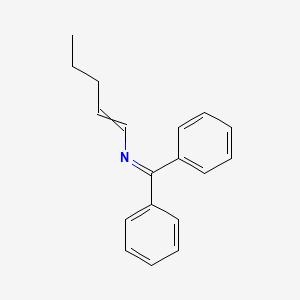

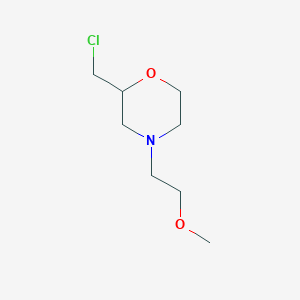
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)

